molecular formula C6H8F3NO4 B6296641 Methyl 5,5,5-trifluoro-4-nitropentanoate CAS No. 124737-12-8

Methyl 5,5,5-trifluoro-4-nitropentanoate

Cat. No. B6296641
M. Wt: 215.13 g/mol
InChI Key: PMZIGTAERQZZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5,5-trifluoro-4-nitropentanoate, also known as MTFNP, is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a characteristic odor and a melting point of -59.2°C. MTFNP has a molecular weight of 258.09 g/mol, and its molecular formula is C5H6F3NO3. MTFNP has been used in a variety of scientific applications, including organic synthesis, biochemistry, and drug discovery.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 5,5,5-trifluoro-4-nitropentanoate involves the reaction of 5,5,5-trifluoro-4-nitropentanoic acid with methanol in the presence of a catalyst.

Starting Materials
5,5,5-trifluoro-4-nitropentanoic acid, Methanol, Catalyst

Reaction
Step 1: Add 5,5,5-trifluoro-4-nitropentanoic acid and methanol to a reaction flask., Step 2: Add a catalyst to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Allow the reaction mixture to cool to room temperature., Step 5: Extract the product with a suitable solvent., Step 6: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

Methyl 5,5,5-trifluoro-4-nitropentanoate is a volatile liquid that is readily absorbed through the skin and respiratory system. Once absorbed, it is rapidly metabolized in the liver and excreted in the urine. It is thought to act as a proton donor, making it useful for a variety of biochemical reactions.

Biochemical And Physiological Effects

Methyl 5,5,5-trifluoro-4-nitropentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, leading to decreased levels of triglycerides and cholesterol in the blood. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to decreased levels of inflammation.

Advantages And Limitations For Lab Experiments

Methyl 5,5,5-trifluoro-4-nitropentanoate is a useful reagent for a variety of laboratory experiments. It is easy to synthesize, and the reaction is typically high yielding. It is also relatively stable, and the reaction can be carried out in an inert atmosphere. However, it is a volatile liquid and must be handled with care. It can also be toxic if inhaled or absorbed through the skin.

Future Directions

Methyl 5,5,5-trifluoro-4-nitropentanoate has a wide range of potential applications in scientific research. It could be used to synthesize novel compounds with potential therapeutic effects. It could also be used to study enzyme reactions, as well as to synthesize peptides and proteins. Additionally, it could be used to study the effects of fatty acid metabolism and prostaglandin synthesis on various physiological processes. Finally, it could be used in the development of new methods for organic synthesis.

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-nitropentanoate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. It has been used as a reagent in organic synthesis, to synthesize various compounds such as esters, amides, and nitriles. In biochemistry, it has been used to study enzyme reactions and to synthesize peptides and proteins. In drug discovery, it has been used to synthesize novel compounds with potential therapeutic effects.

properties

IUPAC Name

methyl 5,5,5-trifluoro-4-nitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO4/c1-14-5(11)3-2-4(10(12)13)6(7,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZIGTAERQZZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560081
Record name Methyl 5,5,5-trifluoro-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5,5-trifluoro-4-nitropentanoate

CAS RN

124737-12-8
Record name Methyl 5,5,5-trifluoro-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.